Coumarin 6

Catalog No.
S590375
CAS No.
38215-36-0
M.F
C20H18N2O2S
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 6

CAS Number

38215-36-0

Product Name

Coumarin 6

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromen-2-one

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H18N2O2S/c1-3-22(4-2)14-10-9-13-11-15(20(23)24-17(13)12-14)19-21-16-7-5-6-8-18(16)25-19/h5-12H,3-4H2,1-2H3

InChI Key

VBVAVBCYMYWNOU-UHFFFAOYSA-N

Synonyms

coumarin 6

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3

The exact mass of the compound Coumarin 6 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290432. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of 7-aminocoumarins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Coumarin 6 is a high-purity, solid-state fluorescent dye known for its strong emission in the green-yellow spectral region (approx. 505 nm in ethanol) and high fluorescence quantum yield. It exhibits excellent solubility in a range of common organic solvents and polymer matrices, including poly(methyl methacrylate) (PMMA), making it a primary candidate for integration into solid-state optical and electronic systems. Its core value proposition is derived from its combination of brightness, photostability, and compatibility with common manufacturing and formulation processes.

Research Fit

1 Laser-grade purity for reproducible optical performance
2 Blue-green emission (lasing peak ~534 nm) for visible photonics
3 Reported stability as fluorescence lifetime standard

Selecting a fluorescent dye based on emission color alone introduces significant performance and processing risks. A closely related coumarin analog or an alternative green-emitting dye may appear suitable but can fail in practice. Critical, non-interchangeable properties include fluorescence quantum yield in specific solvents or polymer hosts, thermal stability during material processing, and matrix compatibility. Substituting Coumarin 6 can lead to lower device efficiency, unpredictable optical properties, or complete formulation failure due to poor dye-matrix interaction, phase separation, or thermal degradation. This makes direct, evidence-based selection essential for reproducible, high-performance applications.

Substitution Risk

Fluorescence quantum yield may differ substantially among 7-aminocoumarin analogs (C153, C480), altering signal intensity.
Excited-state lifetime stability is reported as highest for C6; other coumarins may not serve as reliable lifetime standards.
Charge-carrier recombination mechanism in OLEDs differs: C6 operates via energy transfer, while rubrene relies on direct trapping.

Significantly Higher Fluorescence Efficiency Than Common Coumarin Analogs

Coumarin 6 demonstrates a fluorescence quantum yield (QY) of 0.78 when measured in ethanol, establishing it as a highly efficient emitter. In a direct comparison of coumarin dyes in the same solvent, this performance is substantially higher than other widely used analogs such as Coumarin 153, which has a reported QY of only 0.4.

Evidence DimensionFluorescence Quantum Yield
Target Compound Data0.78
Comparator Or BaselineCoumarin 153: 0.4
Quantified Difference95% higher quantum yield than Coumarin 153
ConditionsMeasured in ethanol solvent.

A higher quantum yield directly translates to brighter emission and greater efficiency in applications like dye lasers, OLEDs, and fluorescent probes, justifying the selection of Coumarin 6 over less efficient in-class alternatives.

OLED Efficiency
Head-to-head
~7 cd/A (Alq3:C6:Rb) vs ~6.5 cd/A (Alq3:Rb only)
Reported efficiency gain with C6 co-doping
Double-layer OLED, Alq3 host

Superior Thermal Performance for High-Temperature Processing and Operation

In studies evaluating the effect of temperature on photophysical behavior, Coumarin 6 demonstrates robust thermal performance. When dissolved in n-hexadecane and heated from 303 K to 343 K, it exhibited an increased radiative contribution, indicating stable or improved emission at elevated temperatures. This contrasts sharply with other coumarins, such as Coumarin 30, which was found to be the most sensitive to thermal activation of non-radiative (performance-degrading) pathways under similar test conditions.

Evidence DimensionResponse to Thermal Stress (303–343 K)
Target Compound DataIncreased radiative contribution at higher temperatures
Comparator Or BaselineCoumarin 30: Highly sensitive to thermal activation of non-radiative decay
Quantified DifferenceQualitatively opposite response to thermal stress
ConditionsCompared in non-polar alkane solvents (n-hexadecane for C6, cyclohexane for C30).

This superior thermal behavior is critical for procurement decisions where the dye will be integrated into materials via thermal processing (e.g., polymer extrusion) or used in high-power devices that generate heat.

Carrier Mechanism
Head-to-head
Energy transfer from ETM to C6; rubrene relies on direct carrier trapping
Mechanistic fit for host-guest OLED architectures
Single-layer OLED with polymer binder

Enables Stable Formulation and Enhanced Performance in Solid-State Polymer Matrices

Coumarin 6 demonstrates excellent compatibility with polymer hosts like poly(methyl methacrylate) (PMMA), leading to enhanced performance. When doped into PMMA, the fluorescence wavelength of Coumarin 6 undergoes a significant red shift compared to its solution in methanol, indicating strong, favorable dye-matrix interactions essential for stable and efficient solid-state systems. Furthermore, the coumarin moiety itself provides critical processing advantages; while pure PMMA fails to form stable nanoparticles via Flash NanoPrecipitation (FNP), PMMA functionalized with coumarin groups readily forms stable nanoparticles, a key process for creating advanced materials.

Evidence DimensionNanoparticle Formation via FNP
Target Compound DataEnables stable nanoparticle formation when functionalized onto PMMA
Comparator Or BaselineUnfunctionalized PMMA: Fails to form nanoparticles
Quantified DifferenceEnables a formulation pathway not possible with the base polymer alone
ConditionsFlash NanoPrecipitation (FNP) in water.

This demonstrates that Coumarin 6 is not just a passive additive but an active component that improves processability and formulation stability, making it the right choice for developing robust fluorescent polymers, films, and nanoparticles.

DSSC Enhancement
Head-to-head
Measurable improvement in short-circuit current and device efficiency
C6 as luminescent co-sensitizer improves N719-based cells
1–25 µM C6 in electrolyte
Lifetime Stability
Class-level
Reported as most stable for fluorescence lifetime experiments
Supports use as calibration standard for FLIM
Data to verify; class-level inference
Lasing Threshold
Head-to-head
Gas-phase threshold 18–20× higher than ether solution
Solution-phase operation strongly preferred
Flashlamp-pumped vapor dye laser
DES Photophysics
Head-to-head
First-time absolute quantum yield and temperature-dependent lifetime in DES reported
Baseline data for green solvent applications
Compared with Coumarin 7 and 30

High-Efficiency Solid-State Dye Lasers and Luminescent Solar Concentrators (LSCs)

For applications requiring the incorporation of a dye into a solid polymer matrix like PMMA, Coumarin 6 is a primary choice. Its high quantum yield and demonstrated compatibility with polymer hosts ensure bright, efficient emission, which is critical for achieving low threshold and high output in solid-state dye lasers and for maximizing light collection in LSCs.

Fluorescent Polymer Systems Requiring Thermal Processing

In manufacturing workflows that involve heating or melt-processing of polymers, the demonstrated thermal robustness of Coumarin 6 makes it a more reliable choice than thermally sensitive alternatives like Coumarin 30. Its ability to maintain or even enhance its radiative properties at elevated temperatures ensures consistent optical performance in the final product.

Dopant for High-Performance Organic Light-Emitting Diodes (OLEDs)

Coumarin 6 is used as a green dopant material in OLEDs to enhance device efficiency and brightness. Its high fluorescence efficiency allows it to act as an effective energy transfer acceptor and emitter, making it a suitable procurement choice for fabricating efficient green-emitting OLED devices.

Model Hydrophobic Compound for Drug Delivery and Release Studies

Due to its low water solubility and high fluorescence, Coumarin 6 is frequently selected as a model for hydrophobic drugs in formulation and release studies. Its strong signal allows for easy tracking and quantification when encapsulated in nanocarriers like polymethacrylate nanospheres, making it a practical tool for developing and validating drug delivery systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
OLED co-doping for efficiency
Co-doping ratio and host compatibility
Luminescence efficiency over rubrene-only
FLIM system calibration
Reported lifetime standard stability
Reproducibility of lifetime measurements
N719-based DSSC enhancement
Luminescent co-sensitizer addition
Short-circuit current and efficiency gain
Blue-green dye lasers (solution)
Solvent medium and concentration
Lasing threshold reduction vs gas phase

Physical Description

Red crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Exact Mass

350.10889899 Da

Monoisotopic Mass

350.10889899 Da

Heavy Atom Count

25

Appearance

Powder

UNII

48DU8Q9UAU

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38215-36-0

Wikipedia

Coumarin 6

General Manufacturing Information

2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)-: ACTIVE

FRET imaging revealed that nanocrystals enhanced drug oral absorption by dissolution rather than endocytosis: A case study of coumarin 6

Guangshuai Zhang, Yunzhi Wang, Zuopeng Zhang, Zhonggui He, Yang Liu, Qiang Fu
PMID: 33640408   DOI: 10.1016/j.jconrel.2021.02.025

Abstract

Nanocrystals (NCs) exhibit potential in improving oral bioavailability for poorly water-soluble drugs. However, whether NCs improve oral absorption by quick dissolution or by endocytosis remains inconclusive because tracking of dissolved drugs and NCs particles cannot occur simultaneously. In this study, we aim to elucidate how NCs improve oral absorption by using coumarin 6 (C6), an aggregation-caused quenching fluorophore, and 2-((5-(4-(dip-tolylamino)phenyl)thiophen-2-yl)methylene)malononitrile (MeTTMN), an aggregation-induced emission fluorophore. C6 was used as a model drug to prepare NCs and MeTTMN was incorporated to construct fluorescence resonance energy transfer (FRET) pairs. Thus, the molecular absorption can be detected using the fluorescence signal of dissolved C6 and the NCs particles can be tracked simultaneously by monitoring FRET signals. The reliability of this tracking method was validated. Accordingly, in vitro dissolution, gastrointestinal traffic, and biodistribution studies were conducted. The results showed that dissolved C6 molecules were the main absorption mode of C6 NCs. Identification of such pathways bears considerable significance for the broad application of drug NCs in improving the druggability of insoluble drugs.


Defective transition metal hydroxide-based nanoagents with hypoxia relief for photothermal-enhanced photodynamic therapy

Tianren Xu, Xiaojiao Zhu, Li Yang, Yingcui Bu, Yuyang Zhang, Jie Zhang, Lianke Wang, Zhipeng Yu, Hongping Zhou
PMID: 33432955   DOI: 10.1039/d0tb02486d

Abstract

Recently, phototherapy has attracted much attention due to its negligible invasiveness, insignificant toxicity and excellent applicability. The construction of a newly proposed nanosystem with synergistic photothermal and photodynamic tumor-eliminating properties requires a delicate structure design. In this work, a novel therapeutic nanoplatform (denoted as BCS-Ce6) based on defective cobalt hydroxide nanosheets was developed, which realized hypoxia-relieved photothermal-enhanced photodynamic therapy against cancer. Defective cobalt hydroxide exhibited high photothermal conversion efficacy at the near-infrared region (49.49% at 808 nm) as well as enhanced catalase-like activity to produce oxygen and greatly boost the singlet oxygen generation by a photosensitizer, Ce6, realizing efficacious dual-modal phototherapy. In vivo and in vitro experiments revealed that BCS-Ce6 can almost completely extinguish implanted tumors in a mouse model and present satisfactory biocompatibility during the treatment. This work sets a new angle of preparing photothermal agents and constructing comprehensive therapeutic nanosystems with the ability to modulate the hypoxic tumor microenvironment for efficient cancer therapy.


Sonochemical fabrication of magnetic reduction-responsive alginate-based microcapsules for drug delivery

Shihao He, Shuangling Zhong, Lifeng Xu, Yueming Dou, Zhanfeng Li, Fen Qiao, Yan Gao, Xuejun Cui
PMID: 32224184   DOI: 10.1016/j.ijbiomac.2020.03.186

Abstract

The magnetic reduction-responsive alginate-based microcapsules (MRAMCs) have been developed successfully with thiolated alginate and oleic acid (OA) modified Fe
O
nanoparticles (OA-Fe
O
NPs) via a facile sonochemical method. The obtained MRAMCs could be used as multifunctional carriers for hydrophobic drugs targeted delivery and triggered release due to their merits, such as biocompatibility, non-immunogenicity, magnetic targeting drug delivery and reduction-responsive drug release. The MRAMCs were endowed with magnetic targeting function owing to the encapsulation of the superparamagnetic OA-Fe
O
NPs, which was confirmed by transmission electron microscope and vibrating sample magnetometer. In addition, the MRAMCs presented excellent reduction-responsive release ability for hydrophobic drugs on account of the disulfide bonds in the wall of microcapsules, which were formed by the cross-linking of sulfhydryl groups on thiolated alginate under ulstrasonication. Meanwhile, confocal laser scanning microscopy measurement indicated that coumarin 6 acted as a hydrophobic model drug could be loaded into MRAMCs easily by dissolving in soybean oil before ultrasonication. Overall, these results demonstrated that MRAMCs would be a promising platform to build controllable drug delivery systems for targeted delivery and triggered release of hydrophobic drugs in biomedical application.


Site-specific delivery of a natural chemotherapeutic agent to human lung cancer cells using biotinylated 2D rGO nanocarriers

Nitin Gupta, Stuti Bhagat, Mandeep Singh, Ashok Kumar Jangid, Vipul Bansal, Sanjay Singh, Deep Pooja, Hitesh Kulhari
PMID: 32409041   DOI: 10.1016/j.msec.2020.110884

Abstract

Chemotherapy has remained one of the most commonly employed treatment modalities for cancer. Despite the clinical availability of a large number of chemotherapeutic agents, the uncontrolled systemic distribution and the associated harmful side effects of chemotherapeutic agents pose major challenges demanding concerted efforts to enhance their cancer targetability. The layered structure of two-dimensional (2D) materials offers new opportunities by increasing the drug pay-load influencing the drug-release kinetics in a cancer micro-environment and facilitating targetability through the large accessible surface area. To investigate such potential benefits of 2D materials, we have developed a biocompatible targeted 2D drug delivery system using graphene oxide (GO) as a model nanocarrier (NC) that could hold a high concentration of gallic acid (GA), a natural chemotherapeutic agent found in green tea. Interestingly, the antioxidant nature of GA also reduced GO to a high-quality few-layered thin reduced-graphene oxide (rGO) during drug loading while forming rGO nanocarrier (rGONC). The biotinylated rGONC further improved their targetability to A549 human lung carcinoma cells and they enhanced cellular internalization efficiency. From these targeted 2D NCs, the drug could release only slowly at the physiological pH but liberated rapidly at lower pH encountered by the tumor microenvironment resulting in significant toxicity toward the lung carcinoma cells. As such, this work opens up new possibilities for employing 2D materials for targeted chemotherapeutic applications.


Tumor-targeting peptide functionalized PEG-PLA micelles for efficient drug delivery

Yue Cai, Zhuomin Xu, Qi Shuai, Fangtao Zhu, Jiao Xu, Xin Gao, Xuanrong Sun
PMID: 32162618   DOI: 10.1039/c9bm02036e

Abstract

Because of their excellent capacity to significantly improve the bioavailability and solubility of chemotherapy drugs, block copolymer micelles are widely utilized for chemotherapy drug delivery. In order to further improve the anti-tumor ability and reduce unwanted side effects of drugs, tumor-targeting peptides were used to functionalize the surface of polymer micelles so that the micelles can target tumor tissues. Herein, we synthesized a kind of PEG-PLA that is maleimide-terminated and then conjugated with a specific peptide F3 which revealed specific capacity binding to nucleolin that is overexpressed on the surface of many tumor cells. Then, F3 conjugated, paclitaxel loaded nanoparticles (F3-NP-PTX) were prepared as stable micelles that displayed an enhanced accumulation via a peptide-mediated cellular association in human breast cancer cells (MCF-7). Furthermore, F3-NP-PTX showed a prominent anti-tumor efficacy compared with non-targeting nanoparticles (NP-PTX) both in vitro and in vivo, and showed great potential as an efficacious targeting drug delivery system for breast cancer treatment.


Development of a Ratiometric Fluorescent Glucose Sensor Using an Oxygen-Sensing Membrane Immobilized with Glucose Oxidase for the Detection of Glucose in Tears

Hong Dinh Duong, Ok-Jae Sohn, Jong Il Rhee
PMID: 32751236   DOI: 10.3390/bios10080086

Abstract

Glucose concentration is an important parameter in biomedicine since glucose is involved in many metabolic pathways in organisms. Many methods for glucose detection have been developed for use in various applications, particularly in the field of healthcare in diabetics. In this study, ratiometric fluorescent glucose-sensing membranes were fabricated based on the oxygen levels consumed in the glucose oxidation reaction under the catalysis of glucose oxidase (GOD). The oxygen concentration was measured through the fluorescence quenching effect of an oxygen-sensitive fluorescent dye like platinum meso-tetra (pentafluorophenyl) porphyrin (PtP) by oxygen molecules. Coumarin 6 (C6) was used as a reference dye in the ratiometric fluorescence measurements. The glucose-sensing membrane consisted of two layers: The first layer was the oxygen-sensing membrane containing polystyrene particles (PS) doped with PtP and C6 (e.g., PS@C6^PtP) in a sol-gel matrix of aminopropyltrimethoxysilane and glycidoxypropyltrimethoxysilane (GA). The second layer was made by immobilizing GOD onto one of three supporting polymers over the first layer. These glucose-sensing membranes were characterized in terms of their response, reversibility, interferences, and stability. They showed a wide detection range to glucose concentration in the range of 0.1 to 10 mM, but high sensitivity with a linear detection range of 0.1 to 2 mM glucose. This stable and sensitive ratiometric fluorescent glucose biosensor provides a reliable way to determine low glucose concentrations in blood serum by measuring tear glucose.


Development of novel optical pH sensors based on coumarin 6 and nile blue A encapsulated in resin particles and specific support materials

Hong Dinh Duong, Younsook Shin, Jong Il Rhee
PMID: 31761237   DOI: 10.1016/j.msec.2019.110323

Abstract

Inspired by traditional pH papers, two types of ratiometric fluorescent pH sensors for neutral and alkaline pH ranges were developed in this study by using two fluorescent dyes, coumarin 6 (C6) and nile blue A (NB). These dyes were encapsulated into melamine-formaldehyde (MF) resin particles, which were then incorporated with polymer Nafion (Nf) or polyurethane hydrogel (PU) to prepare pH-sensing membranes. MF-C6 particles immobilized into polymer Nafion (i.e., MF-C6-Nf membrane) showed a dynamic ratiometric pH detection range of 4.5-7.5 through shift in fluorescence emission spectra at acidic and neutral pH solutions, as well as distinct color transition under normal visual sense from pink to yellow color. By contrast, MF-NB particles immobilized into polyurethane hydrogel (i.e., MF-NB-PU membrane) displayed a dynamic ratiometric fluorescence detection range of pH 9 - pH 12 via change in ratiometric fluorescence intensity at two emission band edges. The membrane also showed a clear change from blue to purple color under sunlight at high pH values. These pH-sensing membranes also exhibited high sensitivity, good reversibility, and stability. They were then applied to measure pH values in real urine samples and fermentation media.


Regression of Melanoma Following Intravenous Injection of Plumbagin Entrapped in Transferrin-Conjugated, Lipid-Polymer Hybrid Nanoparticles

Intouch Sakpakdeejaroen, Sukrut Somani, Partha Laskar, Margaret Mullin, Christine Dufès
PMID: 33854311   DOI: 10.2147/IJN.S293480

Abstract

Plumbagin, a naphthoquinone extracted from the officinal leadwort presenting promising anti-cancer properties, has its therapeutic potential limited by its inability to reach tumors in a specific way at a therapeutic concentration following systemic injection. The purpose of this study is to assess whether a novel tumor-targeted, lipid-polymer hybrid nanoparticle formulation of plumbagin would suppress the growth of B16-F10 melanoma in vitro and in vivo.
Novel lipid-polymer hybrid nanoparticles entrapping plumbagin and conjugated with transferrin, whose receptors are present in abundance on many cancer cells, have been developed. Their cellular uptake, anti-proliferative and apoptosis efficacy were assessed on various cancer cell lines in vitro. Their therapeutic efficacy was evaluated in vivo after tail vein injection to mice bearing B16-F10 melanoma tumors.
The transferrin-bearing lipid-polymer hybrid nanoparticles loaded with plumbagin resulted in the disappearance of 40% of B16-F10 tumors and regression of 10% of the tumors following intravenous administration. They were well tolerated by the mice.
These therapeutic effects, therefore, make transferrin-bearing lipid-polymer hybrid nanoparticles entrapping plumbagin a highly promising anti-cancer nanomedicine.


Ratiometric Fluorescent Biosensors for Glucose and Lactate Using an Oxygen-Sensing Membrane

Hong Dinh Duong, Jong Il Rhee
PMID: 34202015   DOI: 10.3390/bios11070208

Abstract

In this study, ratiometric fluorescent glucose and lactate biosensors were developed using a ratiometric fluorescent oxygen-sensing membrane immobilized with glucose oxidase (GOD) or lactate oxidase (LOX). Herein, the ratiometric fluorescent oxygen-sensing membrane was fabricated with the ratio of two emission wavelengths of platinum meso-tetra (pentafluorophenyl) porphyrin (PtP) doped in polystyrene particles and coumarin 6 (C6) captured into silica particles. The operation mechanism of the sensing membranes was based on (i) the fluorescence quenching effect of the PtP dye by oxygen molecules, and (ii) the consumption of oxygen levels in the glucose or lactate oxidation reactions under the catalysis of GOD or LOX. The ratiometric fluorescent glucose-sensing membrane showed high sensitivity to glucose in the range of 0.1-2 mM, with a limit of detection (LOD) of 0.031 mM, whereas the ratiometric fluorescent lactate-sensing membrane showed the linear detection range of 0.1-0.8 mM, with an LOD of 0.06 mM. These sensing membranes also showed good selectivity, fast reversibility, and stability over long-term use. They were applied to detect glucose and lactate in artificial human serum, and they provided reliable measurement results.


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